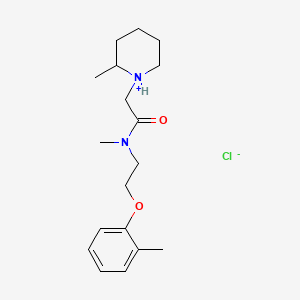
o-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Hydroxy-2-(methylamino)propyl]phenol, also known as o-Hydroxyephedrine or o-Oxy-ephedrin, is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . It is a heterocyclic organic compound that has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-hydroxy-2-(methylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-[1-hydroxy-2-(methylamino)propyl]phenol often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Hydroxy-2-(methylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine); reactions often occur in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted products.
Aplicaciones Científicas De Investigación
2-[1-Hydroxy-2-(methylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as a sympathomimetic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-[1-hydroxy-2-(methylamino)propyl]phenol involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α1 adrenergic receptors, which leads to vasoconstriction and reduced secretion of mucus in the airways . This mechanism is particularly relevant in its use as a treatment for respiratory conditions.
Comparación Con Compuestos Similares
2-[1-Hydroxy-2-(methylamino)propyl]phenol can be compared with other similar compounds such as:
Ephedrine: Similar in structure but differs in the position of the hydroxyl group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects but different stereochemistry.
Phenylephrine: Another sympathomimetic agent with a different chemical structure but similar mechanism of action
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
64038-76-2 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-[1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-5-3-4-6-9(8)12/h3-7,10-13H,1-2H3 |
Clave InChI |
CFEPSQISKFBCRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)



![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)







![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
